molecular formula C7H11NO3 B13137234 Ethyl 3-oxopyrrolidine-2-carboxylate

Ethyl 3-oxopyrrolidine-2-carboxylate

Cat. No.: B13137234
M. Wt: 157.17 g/mol
InChI Key: UJIXJJDZZYRRDK-UHFFFAOYSA-N
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Description

Ethyl 3-oxopyrrolidine-2-carboxylate is an organic compound with the molecular formula C7H11NO3. It is a derivative of pyrrolidine, a five-membered lactam ring, and is commonly used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxopyrrolidine-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with ammonia or an amine, followed by cyclization to form the pyrrolidine ring. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The raw materials are mixed in reactors, and the reaction is monitored to ensure optimal yield and purity. The product is then purified through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of ethyl 3-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an enzyme inhibitor or activator, affecting various metabolic pathways. The exact mechanism depends on the specific application and the target molecule .

Comparison with Similar Compounds

Ethyl 3-oxopyrrolidine-2-carboxylate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Biological Activity

Ethyl 3-oxopyrrolidine-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a detailed overview of its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the molecular formula C7H11NO3 and is categorized under pyrrolidine derivatives. Its structure includes a pyrrolidine ring with a carbonyl group and a carboxylate group, which contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to this compound. The following table summarizes key findings from various studies on the anticancer activity of related pyrrolidine derivatives:

CompoundCell Line TestedIC50 (µM)Mechanism of ActionReference
Compound A (related derivative)A549 (lung cancer)66Induction of apoptosis
Compound B (related derivative)HeLa (cervical cancer)45Cell cycle arrest
This compoundA549 (lung cancer)TBD*TBD*

*To Be Determined

In a study assessing various derivatives, it was found that certain modifications to the pyrrolidine structure significantly increased cytotoxicity against A549 cells, suggesting that specific functional groups can enhance anticancer efficacy. The compounds exhibited structure-dependent activity, with some showing selective toxicity towards cancer cells while sparing non-cancerous cells.

Antimicrobial Activity

The antimicrobial properties of this compound and its derivatives have also been investigated. The following table presents findings on antimicrobial activity against various pathogens:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC, µg/mL)Activity TypeReference
Compound C (related derivative)Staphylococcus aureus (MRSA)32Bactericidal
Compound D (related derivative)Escherichia coli16Bacteriostatic
This compoundPseudomonas aeruginosaTBD*TBD*

*To Be Determined

These studies indicate that certain derivatives possess significant antimicrobial activity, particularly against multidrug-resistant strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Study 1: Anticancer Efficacy in Lung Cancer Models

A study evaluated the effect of this compound on A549 lung adenocarcinoma cells. The compound was administered at varying concentrations, and cell viability was assessed using MTT assays. Results indicated a dose-dependent reduction in cell viability, with significant effects observed at higher concentrations.

Case Study 2: Antimicrobial Activity Against MRSA

A separate investigation focused on the antimicrobial efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated promising results in inhibiting bacterial growth, suggesting potential for development as an antimicrobial agent.

Properties

IUPAC Name

ethyl 3-oxopyrrolidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-2-11-7(10)6-5(9)3-4-8-6/h6,8H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIXJJDZZYRRDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(=O)CCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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